molecular formula C12H12F6N2O2 B11793844 Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Cat. No.: B11793844
M. Wt: 330.23 g/mol
InChI Key: SDGJYSYSCVDWEW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a complex organic compound that features a unique combination of fluorinated groups and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of an indazole derivative, followed by esterification to introduce the ethyl acetate moiety. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and non-protic solvents to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as the use of less hazardous reagents and solvents, is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Mechanism of Action

The mechanism by which Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated groups and indazole core. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated indazole derivatives and esters, such as:

  • Ethyl 2-(3-(trifluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
  • Methyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Uniqueness

What sets this compound apart is its specific combination of fluorinated groups and the indazole core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C12H12F6N2O2

Molecular Weight

330.23 g/mol

IUPAC Name

ethyl 2-[3-(difluoromethyl)-4,4,7,7-tetrafluoro-5,6-dihydroindazol-1-yl]acetate

InChI

InChI=1S/C12H12F6N2O2/c1-2-22-6(21)5-20-9-7(8(19-20)10(13)14)11(15,16)3-4-12(9,17)18/h10H,2-5H2,1H3

InChI Key

SDGJYSYSCVDWEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C(F)F)C(CCC2(F)F)(F)F

Origin of Product

United States

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